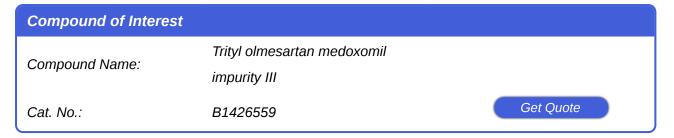


Application Note: Purity Assessment of Olmesartan and its Impurities by Quantitative NMR (qNMR)

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Audience: Researchers, scientists, and drug development professionals.

Introduction Olmesartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1][2] Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like olmesartan is critical for the safety and efficacy of the final drug product.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination in the pharmaceutical industry.[5][6][7] Unlike chromatographic techniques, qNMR does not require a specific reference standard for each impurity, as the signal intensity is directly proportional to the molar amount of the substance.[8] This application note provides a detailed protocol for the use of ¹H-qNMR for the purity assessment of olmesartan and its impurities.

Principle of Quantitative NMR (qNMR) The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][7] By comparing the integral of a signal from the analyte (e.g., Olmesartan) with that of a known amount of a high-purity internal standard (IS), the absolute quantity of the analyte can be determined.[6] This method allows for the simultaneous quantification of the main component and any impurities that have unique signals in the NMR spectrum.[7][9] The method is non-destructive and can provide structural information alongside quantitative data.[3][10]



Experimental Protocols

- 1. Instrumentation and Materials
- NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[5]
- Internal Standard (IS): Maleic acid (high purity, certified).
- Solvent: Deuterated dimethylsulfoxide (DMSO-d₆).
- Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes.
- Sample: Olmesartan Medoxomil API or formulation.
- 2. Protocol 1: Sample Preparation Accurate sample preparation is crucial for reliable qNMR results.
- Weighing: Accurately weigh approximately 10-15 mg of the Olmesartan Medoxomil sample into a clean, dry vial.
- Internal Standard Preparation: Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) and add it to the same vial. The goal is a near-equimolar mixture of the analyte and the standard.
- Dissolution: Add a precise volume (e.g., 0.6 mL) of DMSO-d₆ to the vial.[10][11]
- Mixing: Vortex the vial until both the sample and the internal standard are completely dissolved.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- 3. Protocol 2: qNMR Data Acquisition To ensure quantitativity, specific acquisition parameters must be carefully set.
- Nucleus: ¹H
- Pulse Program: Standard 1D pulse sequence (e.g., zg30).



- Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A D1 of 30 seconds is often sufficient to ensure full relaxation for most protons.
- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals used in quantification).
- Receiver Gain: Adjust automatically.
- Temperature: Maintain a constant temperature (e.g., 298 K).
- 4. Protocol 3: Data Processing and Analysis
- Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
- Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
- Signal Integration: Integrate the selected characteristic signals for both Olmesartan and the internal standard. For Olmesartan Medoxomil, a signal around 2.75 ppm can be used, while for Maleic Acid, the signal at 6.25 ppm is characteristic.[3][10] The integration region should cover at least 64 times the full width at half height (FWHH) of the signal.[7]
- Impurity Signal Integration: Identify and integrate signals that do not belong to Olmesartan, the internal standard, or the solvent. A list of potential olmesartan impurities includes Olmesartan anhydro acid, Olmesartan ethyl ester, and various process-related impurities.[1]
 [12]
- 5. Protocol 4: Purity Calculation The purity of the analyte (Purity_Analyte) is calculated using the following formula:

Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

Where:



- I_Analyte: Integral of the selected signal for the analyte (Olmesartan).
- I_IS: Integral of the selected signal for the internal standard.
- N_Analyte: Number of protons corresponding to the analyte's integrated signal.
- N_IS: Number of protons corresponding to the IS's integrated signal.
- MW_Analyte: Molecular weight of the analyte.
- MW IS: Molecular weight of the internal standard.
- m Analyte: Mass of the analyte.
- m IS: Mass of the internal standard.
- Purity IS: Purity of the internal standard (%).

Data Presentation

Table 1: Method Validation Parameters Summary The developed qNMR method should be validated according to ICH guidelines.[3][10]

Validation Parameter	Typical Acceptance Criteria	Example Result
Specificity	No interference from excipients or impurities at the chosen signal.	Confirmed[3]
Linearity (R²)	R ² ≥ 0.999	0.9992[3][10]
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.5%
Precision (RSD%)	≤ 1.0%	0.30%[3]
Robustness	RSD ≤ 2.0% upon parameter variation	Passed[4][10]

Table 2: Sample Purity Calculation for Olmesartan Medoxomil

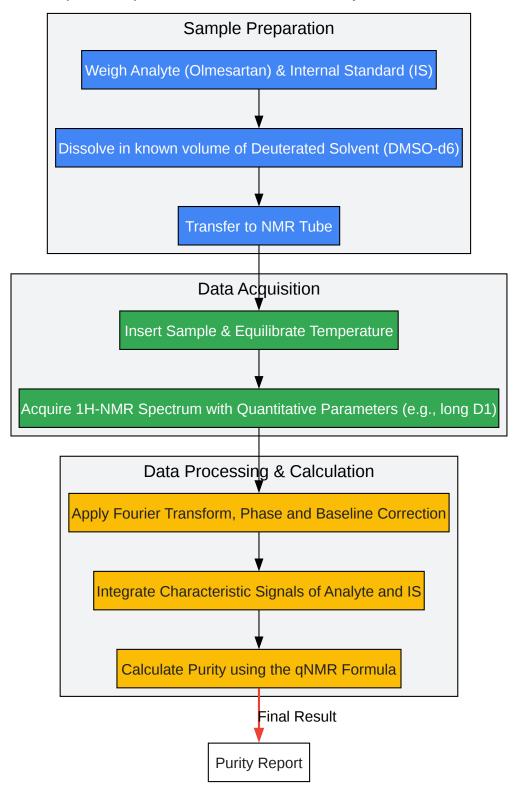


Parameter	Analyte (Olmesartan)	Internal Standard (Maleic Acid)
Mass (m)	15.25 mg	10.50 mg
Molecular Weight (MW)	558.59 g/mol	116.07 g/mol
Selected Signal (ppm)	2.75	6.25
Number of Protons (N)	3	2
Integral Value (I)	1.00	1.55
Purity (P)	99.2% (Calculated)	99.9% (Certified)

Visualizations



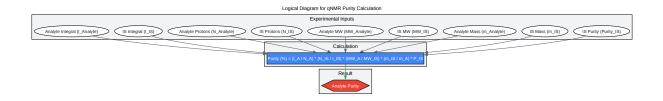
qNMR Experimental Workflow for Purity Assessment



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Caption: A flowchart illustrating the key steps in the qNMR workflow.





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Caption: The relationship between inputs for the qNMR purity formula.

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